molecular formula C19H22N2O2S B2446307 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide CAS No. 2034617-52-0

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Cat. No.: B2446307
CAS No.: 2034617-52-0
M. Wt: 342.46
InChI Key: DGHWRWJHENDRRR-UHFFFAOYSA-N
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Description

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two key heterocyclic systems: a benzothiophene moiety and a 3,5-dimethylisoxazole group, linked by a propanamide chain. The benzothiophene scaffold is a privileged structure in drug discovery, found in compounds with a wide range of biological activities. Similarly, isoxazole derivatives are known to be key pharmacophores in various agrochemical and pharmaceutical agents, with some exhibiting fungicidal properties . The specific stereochemistry and substitution pattern on the propanamide linker can be critical for a compound's interaction with biological targets, such as enzymes and receptors, influencing both affinity and efficacy . This compound is provided as a high-purity chemical entity to facilitate early-stage research and screening. Researchers are exploring its potential as a tool compound for investigating novel biological pathways. All products are strictly for research use only and are not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own thorough characterization and biological validation to confirm its mechanism of action and specific research utility.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-12(10-15-11-24-18-7-5-4-6-17(15)18)20-19(22)9-8-16-13(2)21-23-14(16)3/h4-7,11-12H,8-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHWRWJHENDRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC(C)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[b]thiophene derivative, followed by the introduction of the propan-2-yl group through alkylation reactions. The final step involves the formation of the propanamide linkage with the dimethylisoxazole group under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(benzo[b]thiophen-2-yl)propan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
  • N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,5-dimethylisoxazol-5-yl)propanamide

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a benzothiophene core fused with an oxazole ring, contributing to its unique chemical properties. The molecular formula is C16H20N2O2SC_{16}H_{20}N_2O_2S, and its structure can be represented as follows:

N 1 1 benzothiophen 3 yl propan 2 yl 3 3 5 dimethyl 1 2 oxazol 4 yl propanamide\text{N 1 1 benzothiophen 3 yl propan 2 yl 3 3 5 dimethyl 1 2 oxazol 4 yl propanamide}

Research indicates that this compound interacts with various biological targets, primarily through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression. This suggests potential applications in treating inflammatory diseases and certain cancers.
  • Receptor Modulation : The compound may act on various receptors, including serotonin receptors, which are implicated in mood regulation and other physiological processes.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound shows promise as an anti-inflammatory agent. It may reduce the production of pro-inflammatory cytokines, thus alleviating symptoms associated with chronic inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesUnique Properties
N-[4-(trifluoromethyl)phenyl]benzamideContains trifluoromethyl groupEnhanced lipophilicity
Benzothiazole derivativesSimilar bicyclic structureDifferent antimicrobial properties
Chalcone derivativesContains a chalcone moietyDiverse pharmacological activities

This table highlights how variations in substituents and core structures can lead to different chemical behaviors and biological activities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited growth in breast cancer cell lines (MCF7) by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Research published in Antibiotics indicated that the compound exhibited significant activity against MRSA strains, suggesting its potential as a new therapeutic agent for treating resistant infections .
  • Anti-inflammatory Research : A study reported in Pharmacology Research showed that treatment with this compound reduced inflammation markers in animal models of arthritis .

Q & A

Q. What synthetic strategies are optimal for achieving high-purity N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide?

  • Methodological Answer : The synthesis involves sequential coupling of benzothiophene and oxazole precursors via amide bond formation. Key steps include:
  • Benzothiophene functionalization : Introduce the propan-2-yl group via alkylation under anhydrous conditions (e.g., using NaH in THF) .
  • Oxazole activation : The 3,5-dimethyl-1,2-oxazol-4-yl group requires protection of reactive sites (e.g., using Boc groups) to prevent side reactions during coupling .
  • Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) in DMF at 0–5°C to minimize racemization. Microwave-assisted synthesis (100–120°C, 30 min) can improve yield (75–85%) and reduce impurities .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the final compound. Confirm purity (>98%) via LC-MS and ¹H/¹³C NMR .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • NMR spectroscopy : Analyze ¹H and ¹³C spectra for benzothiophene aromatic protons (δ 7.2–8.1 ppm), oxazole methyl groups (δ 2.1–2.3 ppm), and propanamide backbone (δ 1.2–1.5 ppm for CH₃; δ 3.4–3.6 ppm for CH₂) .
  • LC-MS : Confirm molecular weight ([M+H]⁺ expected at ~387.5 Da) and detect impurities using high-resolution MS (e.g., Q-TOF) .
  • X-ray crystallography : If single crystals are obtainable (e.g., via slow evaporation in ethyl acetate/hexane), resolve the 3D structure to confirm stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the benzothiophene-oxazole-propanamide scaffold under varying pH and solvent conditions?

  • Methodological Answer :
  • pH-dependent stability : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) in buffers (pH 1–10) to identify labile sites. The oxazole ring is prone to hydrolysis under acidic conditions (pH < 3), while the benzothiophene moiety degrades oxidatively at pH > 8 .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the amide bond via hydrogen bonding, whereas protic solvents (e.g., MeOH) may induce partial solvolysis. Use DFT calculations (e.g., Gaussian 16) to model solvent interactions and predict reaction pathways .

Q. How can researchers resolve contradictory bioactivity data for this compound across different assays?

  • Methodological Answer :
  • Assay standardization : Replicate experiments in triplicate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity). For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects .
  • Data normalization : Apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to account for batch-to-batch variability. Cross-validate results with structurally analogous compounds (e.g., benzothiophene-triazole derivatives) to identify scaffold-specific trends .

Q. What computational approaches are effective for predicting the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses against target proteins (e.g., PDB ID 4U5J for kinase inhibition). Focus on key interactions: benzothiophene π-π stacking with aromatic residues and oxazole methyl groups occupying hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) to prioritize targets for experimental validation .

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